molecular formula C8H9BrN2O B13554427 2-(Azetidin-3-yloxy)-3-bromopyridine

2-(Azetidin-3-yloxy)-3-bromopyridine

Cat. No.: B13554427
M. Wt: 229.07 g/mol
InChI Key: YNODYBUCGIXXOR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-3-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-3-bromopyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopyridine with azetidine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the azetidine group.

Another approach involves the use of the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method allows for the efficient synthesis of functionalized azetidines, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-3-bromopyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(Azetidin-3-yloxy)-3-bromopyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-3-bromopyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-3-bromopyridine is unique due to the presence of both the azetidine and bromopyridine moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis. The ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-3-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNODYBUCGIXXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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